molecular formula C15H15NO2S B14680389 Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester CAS No. 34757-96-5

Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester

Cat. No.: B14680389
CAS No.: 34757-96-5
M. Wt: 273.4 g/mol
InChI Key: XEFUGRNMPZZWFA-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the hydrogen atom on the benzene ring is substituted with a phenylmethylamino group and a thio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where benzoic acid and methanol are reacted in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester involves its interaction with specific molecular targets. The phenylmethylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The thio group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the phenylmethylamino and thio groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

34757-96-5

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

methyl 2-(benzylamino)sulfanylbenzoate

InChI

InChI=1S/C15H15NO2S/c1-18-15(17)13-9-5-6-10-14(13)19-16-11-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3

InChI Key

XEFUGRNMPZZWFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1SNCC2=CC=CC=C2

Origin of Product

United States

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